Calcium bromide, hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

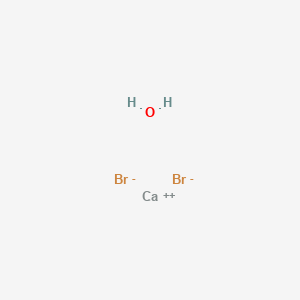

2D Structure

Properties

CAS No. |

62648-72-0 |

|---|---|

Molecular Formula |

Br2CaH2O |

Molecular Weight |

217.90 g/mol |

IUPAC Name |

calcium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ca.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

NQMKEZBQFUTOQC-UHFFFAOYSA-L |

Canonical SMILES |

O.[Ca+2].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical properties of calcium bromide hydrate

An In-depth Technical Guide to the Physical Properties of Calcium Bromide Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) is an ionic compound that readily forms hydrates, incorporating water molecules into its crystal structure. These hydrated forms, collectively known as calcium bromide hydrate (CaBr₂·xH₂O), are of significant interest across various scientific and industrial domains, including in drilling fluids for the oil and gas industry, as a dense medium for gravity separation, in medicine, and as a food preservative.[1][2][3] Understanding the physical properties of these hydrates is crucial for their application and for the development of new technologies.

This technical guide provides a comprehensive overview of the core physical properties of calcium bromide hydrate, with a focus on quantitative data, experimental methodologies for their determination, and the relationships between the different hydrated and anhydrous forms.

Physical and Chemical Properties

Calcium bromide hydrate typically appears as a white or colorless, odorless crystalline solid.[1][2][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The most common hydrated forms are the dihydrate (CaBr₂·2H₂O) and the hexahydrate (CaBr₂·6H₂O).[5][6]

Data Summary

The quantitative physical properties of calcium bromide and its hydrates are summarized in the table below. Data for the anhydrous form is provided for comparison.

| Property | Anhydrous (CaBr₂) | Dihydrate (CaBr₂·2H₂O) | Hexahydrate (CaBr₂·6H₂O) | General Hydrate (CaBr₂·xH₂O) |

| CAS Number | 7789-41-5[5][7] | 22208-73-7[5] | - | 71626-99-8[1][2][8] |

| Molecular Formula | CaBr₂[4][7] | CaBr₂·2H₂O[6] | CaBr₂·6H₂O[5] | CaBr₂·xH₂O[2][8][9] |

| Molecular Weight ( g/mol ) | 199.89[5][7][8] | 235.98[3][5] | - | - |

| Appearance | Hygroscopic colorless crystals[5][10] | White crystalline powder[6] | - | White crystalline powder and/or chunks[2][4] |

| Melting Point (°C) | 730 - 742[5][7][8][11] | - | - | 35[12] |

| Boiling Point (°C) | 1815 - 1935[5][11][13] | 810[3][5] | - | - |

| Density (g/cm³) | 3.353 at 25°C[5][6][11][13][14] | - | - | 2.3[12] |

| Crystal Structure | Orthorhombic[13][15] | - | - | - |

| pH of Aqueous Solution | - | - | - | 5 (5% solution at 20°C)[16] |

| Solubility in Water | 125 g/100 mL (0°C)143 g/100 mL (20°C)312 g/100 mL (100°C)[3][5][10][13] | Highly soluble[17] | Highly soluble[17] | Highly soluble[1][2] |

| Solubility in Other Solvents | Soluble in alcohol and acetone.[3][5][6][14] Insoluble in ether and chloroform.[6][14][18] | - | - | Soluble in alcohol and acetone.[12] |

Experimental Protocols

The determination of the physical properties of hydrates like calcium bromide hydrate involves several standard laboratory techniques.

Protocol 1: Determination of the Formula of a Hydrate (Water of Hydration)

This protocol is a general method to determine the number of water molecules in a hydrate, which is crucial for identifying the specific form (e.g., dihydrate vs. hexahydrate).

Objective: To determine the empirical formula of a calcium bromide hydrate by gravimetric analysis.

Methodology:

-

Crucible Preparation: A clean porcelain crucible and its lid are heated to a high temperature for approximately 10 minutes to remove any volatile impurities and moisture.[19] The crucible is then cooled to room temperature in a desiccator and weighed accurately. This heating, cooling, and weighing process is repeated until a constant mass is achieved.[20]

-

Sample Preparation: A known mass (between 0.75 and 2.50 g) of the calcium bromide hydrate is added to the pre-weighed crucible, and the total mass is recorded.[20] The appearance of the hydrate is noted.

-

Dehydration: The crucible containing the hydrate is gently heated over a Bunsen burner.[21] The test tube should be held at an angle to observe the condensation of water vapor on the cooler parts of the tube, which indicates the release of water of hydration.[20]

-

Heating to Constant Mass: The sample is heated more strongly to ensure all water of hydration is driven off. The crucible is then allowed to cool to room temperature in a desiccator and weighed. The heating, cooling, and weighing process is repeated until a constant mass is achieved, indicating that all water has been removed.[20]

-

Calculations:

-

The mass of water lost is calculated by subtracting the final mass of the anhydrous calcium bromide and crucible from the initial mass of the hydrate and crucible.

-

The mass of the anhydrous calcium bromide is determined by subtracting the mass of the empty crucible from the final mass.

-

The moles of water and anhydrous calcium bromide are calculated using their respective molar masses.

-

The ratio of moles of water to moles of anhydrous calcium bromide gives the value of 'x' in the formula CaBr₂·xH₂O.[17]

-

Protocol 2: Reversibility of Hydration

This protocol is used to confirm if a compound is a true hydrate.

Objective: To observe the color change and other physical properties upon dehydration and rehydration.

Methodology:

-

Dehydration: A small sample of calcium bromide hydrate is heated in a test tube as described in Protocol 1. Any changes in color and physical state are recorded.

-

Rehydration: After the anhydrous residue has cooled to room temperature, a few drops of deionized water are carefully added.[20]

-

Observation: A true hydrate will typically revert to its original color and crystalline appearance upon the addition of water.[17][19]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the reversible relationship between anhydrous calcium bromide and its hydrated forms, driven by the addition or removal of water.

Caption: Reversible conversion between anhydrous and hydrated calcium bromide.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental determination of the water of hydration for calcium bromide hydrate.

Caption: Experimental workflow for hydrate formula determination.

References

- 1. CAS 71626-99-8: Calcium bromide, hydrate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. anronchemical.com [anronchemical.com]

- 4. 450632500 [thermofisher.com]

- 5. Calcium bromide - Wikipedia [en.wikipedia.org]

- 6. Calcium bromide CAS#: 7789-41-5 [m.chemicalbook.com]

- 7. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Calcium bromide hydrate, extra pure | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. buy Calcium bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 11. WebElements Periodic Table » Calcium » calcium dibromide [webelements.com]

- 12. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 13. calcium-bromide.com [calcium-bromide.com]

- 14. Calcium bromide | 7789-41-5 [chemicalbook.com]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. lobachemie.com [lobachemie.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chembk.com [chembk.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. bu.edu [bu.edu]

- 21. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium bromide hydrate (B1144303). It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their work with this versatile compound.

Introduction

Calcium bromide (CaBr₂) is a salt of significant interest across various scientific and industrial domains. In its hydrated form, CaBr₂·xH₂O, it exists most commonly as the hexahydrate (x=6), but also as the dihydrate (x=2) and tetrahydrate (x=4).[1] Its hygroscopic nature and high solubility in water make it a valuable component in drilling fluids, as a dehydrating agent, and in various chemical syntheses.[2] A thorough understanding of its synthesis and physical properties is crucial for its effective application.

Synthesis of Calcium Bromide Hydrate

The synthesis of calcium bromide hydrate is primarily achieved through the reaction of a calcium source with hydrobromic acid. The two most common laboratory-scale methods involve the use of calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).

Synthesis from Calcium Carbonate and Hydrobromic Acid

This method is straightforward and relies on the acid-base reaction between hydrobromic acid and calcium carbonate, which produces calcium bromide, water, and carbon dioxide gas.[3]

Reaction: CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker containing a calculated amount of hydrobromic acid (e.g., 48% aqueous solution).

-

Reactant Addition: Slowly add a stoichiometric amount of calcium carbonate powder to the stirring hydrobromic acid at room temperature. The addition should be gradual to control the effervescence of carbon dioxide.

-

Reaction Completion: Continue stirring the solution for 1-2 hours after the final addition of calcium carbonate to ensure the reaction goes to completion. The absence of further gas evolution indicates the end of the reaction.

-

Filtration: Filter the resulting solution through a Buchner funnel with filter paper to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat it on a water bath to concentrate the solution. Continue heating until a crystalline film begins to form on the surface.

-

Isolation and Drying: Allow the solution to cool to room temperature, which will induce the crystallization of calcium bromide hexahydrate. Collect the crystals by suction filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals between sheets of filter paper or in a desiccator over a suitable drying agent.

Experimental Workflow for Synthesis from Calcium Carbonate

References

A Technical Guide to the Solubility of Calcium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium bromide in various organic solvents. Due to a scarcity of published quantitative data specifically for calcium bromide hydrates, this document primarily presents data for the anhydrous form. It is crucial for researchers to note that the presence of water of hydration can significantly influence solubility characteristics. This guide also outlines a detailed experimental protocol for determining the solubility of salt hydrates, offering a methodological framework for researchers to generate their own data for specific hydrate (B1144303) forms and solvent systems.

Introduction to Calcium Bromide and its Hydrates

Calcium bromide (CaBr₂) is an inorganic salt that exists in an anhydrous form as well as several hydrated forms, most commonly as the dihydrate (CaBr₂·2H₂O) and the hexahydrate (CaBr₂·6H₂O).[1] These compounds are white, hygroscopic solids that are highly soluble in water.[2][3] The anhydrous form has a melting point of 730°C, while the hexahydrate melts at a much lower temperature of 38.2°C.[4] In pharmaceutical and chemical synthesis applications, understanding the solubility of calcium bromide in non-aqueous, organic solvents is critical for reaction kinetics, purification processes, and formulation development.

While qualitatively described as soluble in polar organic solvents like alcohols and acetone (B3395972) and insoluble in non-polar solvents such as ether and chloroform, precise quantitative solubility data for the hydrated forms in these solvents is not widely available in published literature.[2][5][6] The data presented herein pertains to anhydrous calcium bromide, which provides a valuable baseline for understanding its solubility behavior.

Quantitative Solubility Data of Anhydrous Calcium Bromide

The following tables summarize the available quantitative solubility data for anhydrous calcium bromide in a range of organic solvents at various temperatures. This data has been compiled from various chemical handbooks and databases.

Table 1: Solubility of Anhydrous Calcium Bromide in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0 | 50.4 |

| 10 | 52.0 | |

| 15 | 53.6 | |

| 20 | 56.2 | |

| 30 | 62.9 | |

| 40 | 71.9 | |

| 50 | 83.2 | |

| 60 | 97.8 | |

| 65 | 105.6 | |

| Ethanol (absolute) | 0 | 46.7 |

| 10 | 48.01 | |

| 15 | 50.51 | |

| 20 | 53.5 | |

| 25 | 53.95 | |

| 30 | 55.52 | |

| 40 | 60.11 | |

| 50 | 65.64 | |

| 60 | 76.02 | |

| 70 | 93.81 | |

| 75 | 102.2 | |

| 80 | 103.1 | |

| 85 | 106.1 | |

| 1-Propanol | 0 | 6.6 |

| 20 | 22.5 | |

| 60 | 76.8 | |

| 1-Butanol | 0 | 18.3 |

| 20 | 33.9 | |

| 1-Pentanol | 20 | 25.3 |

| i-Amyl Alcohol | 20 | 25.6 |

| Benzyl Alcohol | 10 | 12.9 |

| 20 | 15.0 | |

| 30 | 17.0 | |

| 40 | 17.6 | |

| 70 | 17.0 |

Data sourced from Kiper, R.A. (2021). Properties of substance: calcium bromide.[7]

Table 2: Solubility of Anhydrous Calcium Bromide in Ketones and Other Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 0 | 2.9 |

| 25 | 2.72 | |

| 30 | 2.72 | |

| 35 | 2.79 | |

| 40 | 2.92 | |

| Propylene Carbonate | 25 | 14.9 |

Data sourced from Kiper, R.A. (2021). Properties of substance: calcium bromide.[7]

Influence of Hydration on Solubility in Organic Solvents

The presence of water molecules in the crystal lattice of calcium bromide hydrate is expected to have a significant impact on its solubility in organic solvents compared to the anhydrous form. The following points outline the key considerations:

-

Solvent Polarity: The water of hydration increases the overall polarity of the solute. This may enhance solubility in highly polar organic solvents that can effectively solvate the water molecules and the ions.

-

Energy of Solvation: The dissolution of a hydrate involves overcoming the lattice energy and the energy of hydration. The solvent must provide sufficient energy through solvation to break these interactions. Organic solvents, being generally less polar than water, may struggle to provide the necessary energy to dissolve the highly polar hydrate.

-

Hydrogen Bonding: The water molecules in the hydrate can form hydrogen bonds. Protic organic solvents, such as alcohols, can also engage in hydrogen bonding, which may facilitate the dissolution process. Aprotic solvents, even if polar, may be less effective at solvating the hydrate.

-

"Salting Out" Effect: In mixed solvent systems (e.g., an organic solvent with some water content), the organic solvent can act as an anti-solvent, reducing the solubility of the salt hydrate by lowering the dielectric constant of the medium.

Given these factors, it is likely that the solubility of calcium bromide hydrate in many organic solvents will be lower than that of the anhydrous form, particularly in less polar solvents. However, in highly polar, protic solvents, the interactions may be more complex.

Experimental Protocol for Determining Solubility of Calcium Bromide Hydrate

The following is a generalized protocol for the experimental determination of the solubility of a salt hydrate, such as calcium bromide hydrate, in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

4.1. Materials and Equipment

-

Calcium bromide hydrate (of known hydration state)

-

Anhydrous organic solvent of high purity

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Gravimetric analysis equipment (evaporating dish, desiccator) or analytical instrumentation for concentration measurement (e.g., ICP-OES for calcium analysis, ion chromatography for bromide analysis).

4.2. Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of calcium bromide hydrate to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or temperature-equilibrated pipette. To avoid precipitation due to temperature changes, this step should be performed as quickly as possible.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt.

-

Once all the solvent has evaporated, cool the flask in a desiccator and weigh it to determine the mass of the dissolved calcium bromide hydrate.

-

-

Analytical Instrumentation:

-

Dilute the filtered saturated solution to a known volume with an appropriate solvent.

-

Analyze the concentration of calcium or bromide ions using a calibrated instrument such as an Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or an Ion Chromatograph.

-

-

-

Calculation of Solubility:

-

From the mass of the dissolved salt and the mass or volume of the solvent, calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of calcium bromide hydrate in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available quantitative solubility data for anhydrous calcium bromide in a variety of organic solvents and provided a detailed experimental protocol for determining the solubility of its hydrated forms. The provided data serves as a useful reference for researchers, scientists, and drug development professionals. However, it is strongly recommended that experimental verification of solubility is conducted for the specific hydrate and solvent system of interest, given the significant influence that the water of hydration can have on the dissolution process. The outlined experimental workflow provides a robust starting point for such investigations.

References

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Calcium Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. calcium bromide hexahydrate [chemister.ru]

- 5. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]

- 6. Calcium bromide CAS#: 7789-41-5 [m.chemicalbook.com]

- 7. calcium bromide [chemister.ru]

A Comprehensive Technical Guide to the Thermal Decomposition of Calcium Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of calcium bromide hydrate (B1144303). Calcium bromide (CaBr₂) is a hygroscopic salt that forms several hydrates, with its thermal behavior being of critical interest in applications ranging from drilling fluids and heat storage systems to its use as a dehydrating agent in chemical synthesis.[1][2] Understanding the precise stages of its decomposition, the associated temperature ranges, and the potential for side reactions is paramount for its effective and safe utilization in research and industrial settings.

Physicochemical Properties of Calcium Bromide and Its Hydrates

Calcium bromide can exist in an anhydrous form or as various hydrates, each with distinct physical properties. The most commonly cited hydrates include the hexahydrate, tetrahydrate, dihydrate, and monohydrate.[3][4] The existence of other intermediate hydrates, such as a trihydrate, has been debated.[4][5]

Table 1: Physicochemical Properties of Calcium Bromide and Its Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Gravity | Notes |

|---|---|---|---|---|---|

| Anhydrous Calcium Bromide | CaBr₂ | 199.89[6] | 730 - 742[3] | 3.353[3] | Decomposes at approx. 810°C.[3] |

| Calcium Bromide Hexahydrate | CaBr₂·6H₂O | 307.98 | 34.3[7][8] | 2.1 | Melts congruently.[7] |

| Calcium Bromide Tetrahydrate | CaBr₂·4H₂O | 271.95 | ~80[5] | 2.2 | Stable between 40°C and 105°C.[5] |

| Calcium Bromide Dihydrate | CaBr₂·2H₂O | 235.92 | >99 (Decomposition) | - | Transitions to monohydrate above ~99°C.[3] |

| Calcium Bromide Monohydrate | CaBr₂·H₂O | 217.91 | >117 (Decomposition) | - | Identified as a stable intermediate.[4] |

The Thermal Decomposition Pathway

The thermal decomposition of calcium bromide hydrate is primarily a multi-stage dehydration process where water of crystallization is sequentially removed upon heating. The process culminates in the formation of anhydrous CaBr₂, which itself can decompose or react at significantly higher temperatures.

The dehydration sequence generally proceeds from higher hydrates to lower hydrates:

CaBr₂·6H₂O → CaBr₂·4H₂O → CaBr₂·2H₂O → CaBr₂·H₂O → CaBr₂

Recent studies have confirmed the presence of a stable monohydrate phase between the dihydrate and the anhydrous form.[4] Complete dehydration to anhydrous CaBr₂ typically requires temperatures exceeding 200°C.[3]

At much higher temperatures, the resulting anhydrous CaBr₂ can undergo further reactions, particularly in the presence of oxygen or water vapor.

-

Oxidative Decomposition: In air at temperatures above 800°C, anhydrous calcium bromide can react with oxygen to produce calcium oxide and bromine gas.[1][3]

-

2 CaBr₂ (l) + O₂ (g) → 2 CaO (s) + 2 Br₂ (g)

-

-

High-Temperature Hydrolysis: In the presence of steam at elevated temperatures (e.g., ~777°C), hydrolysis can occur, yielding calcium oxide and hydrogen bromide gas.[9][10] This reaction is distinct from the low-temperature loss of hydration water.

-

CaBr₂ (l) + H₂O (g) → CaO (s) + 2 HBr (g)

-

The following diagram illustrates the complete thermal decomposition pathway from the hexahydrate.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to quantify the thermal decomposition process. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Table 2: Quantitative Thermal Analysis Data for Calcium Bromide Hydrate Decomposition

| Transition | Temperature Range (°C) | Technique | Observation | Calculated Mass Loss (%) | Reference |

|---|---|---|---|---|---|

| CaBr₂·6H₂O (Melting) | 34.3 | DSC | Endothermic Peak; Enthalpy of Fusion: 142.1 - 143 J/g | N/A | [7][11] |

| CaBr₂·6H₂O → CaBr₂·4H₂O | 34 - 40 | TGA/DTA | Mass loss corresponding to 2 water molecules | 11.7% | [5] |

| CaBr₂·4H₂O → CaBr₂·2H₂O | 80 - 105 | TGA/DTA | Mass loss corresponding to 2 water molecules | 13.2% (from tetrahydrate) | [5] |

| CaBr₂·2H₂O → CaBr₂·H₂O | > 99 | TGA | Mass loss corresponding to 1 water molecule | 7.6% (from dihydrate) | [3][4] |

| CaBr₂·H₂O → CaBr₂ | > 200 | TGA | Mass loss corresponding to 1 water molecule | 8.3% (from monohydrate) | [3] |

| Anhydrous CaBr₂ (Decomposition) | ~810 | TGA | Onset of decomposition of anhydrous salt | N/A |[3] |

Note: Calculated Mass Loss is based on the stoichiometric loss of water from the respective hydrate.

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining reproducible data on the thermal decomposition of hydrates.

This protocol outlines a standard method for analyzing the dehydration of calcium bromide hydrate.

-

Instrument Setup:

-

Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

-

Set the purge gas to an inert atmosphere, typically dry nitrogen, with a flow rate of 50-200 mL/min to prevent oxidative side reactions and efficiently remove evolved water vapor.[12]

-

-

Sample Preparation:

-

Due to the hygroscopic nature of calcium bromide, handle the sample in a low-humidity environment (e.g., a glove box) if possible.

-

Accurately weigh 5-10 mg of the calcium bromide hydrate sample into a clean, tared TGA crucible (typically aluminum or platinum).[12][13] Record the initial mass precisely.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30°C.

-

Apply a linear heating ramp at a controlled rate, commonly 5°C/min or 10°C/min.[12][14] Slower heating rates can improve the resolution of closely spaced decomposition steps.

-

Heat the sample to a final temperature sufficient to ensure complete dehydration, for instance, 350-400°C.[13]

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Identify the distinct steps of mass loss on the TGA curve. The midpoint of each step on the derivative thermogravimetric (DTG) curve corresponds to the temperature of the maximum rate of decomposition for that stage.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the loss of water molecules to determine the stoichiometry of the dehydration process.

-

This protocol is used to determine the enthalpy of transitions, such as melting.

-

Instrument and Sample Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 5-10 mg of the hydrate into a hermetically sealed aluminum pan to prevent water loss before the transition of interest.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected transition (e.g., 25°C for the hexahydrate melting).

-

Heat the sample at a controlled rate (e.g., 5°C/min) through the transition temperature range.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Integrate the area of the endothermic or exothermic peak corresponding to the thermal event (e.g., melting) to determine the enthalpy change (ΔH) of the transition.

-

The following diagram illustrates a typical workflow for the thermal analysis of a hydrate.

References

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2004050557A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]

- 6. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4690769A - Hydrated calcium bromide reversible phase change composition - Google Patents [patents.google.com]

- 9. CaBr{sub 2} hydrolysis for HBr production using a direct sparging contactor. (Journal Article) | OSTI.GOV [osti.gov]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. ThermoML:Thermochim. Acta 2018, 670, 178-183 [trc.nist.gov]

- 12. skb.skku.edu [skb.skku.edu]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Calcium Bromide Hydrate for Researchers and Drug Development Professionals

Introduction

Calcium bromide hydrate (B1144303) is an inorganic salt with various applications in research and industry. This technical guide provides an in-depth overview of its chemical properties, safety data, and handling protocols, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific resources to ensure a comprehensive and accurate presentation.

Chemical Identification

The primary identifier for calcium bromide in its hydrated form is CAS Number 71626-99-8 . This CAS number typically refers to the variable hydrate, denoted as CaBr₂·xH₂O. Specific hydrated forms also have unique identifiers:

-

Calcium Bromide Dihydrate: CAS Number 22208-73-7

-

Calcium Bromide Hexahydrate: While a specific CAS number is not consistently cited, it is a common form of the hydrated compound.

Physicochemical and Safety Data

The following table summarizes the key quantitative data for calcium bromide hydrate, primarily referencing its anhydrous and dihydrate forms as detailed in safety data sheets.

| Property | Value | Notes |

| Molecular Formula | CaBr₂·xH₂O | General Hydrate |

| CaBr₂·2H₂O | Dihydrate | |

| Molecular Weight | 199.89 g/mol (anhydrous basis)[1] | Varies with hydration |

| 235.93 g/mol [2] | Dihydrate | |

| Appearance | White to off-white crystalline powder or chunks.[3][4] | |

| Melting Point | 730 °C (1346 °F) - anhydrous[5] | Decomposes on strong heating. |

| Boiling Point | 806-812 °C (anhydrous)[5] | |

| Density | 3.353 g/cm³ (anhydrous)[5] | |

| Solubility | Soluble in water.[3] | |

| pH | 5 (5% solution at 20 °C)[4] | |

| LD50 (Oral, Rat) | 4100 mg/kg (anhydrous) |

Experimental Protocols: Safe Handling and Personal Protection

The following protocols for safe handling are derived from standard Safety Data Sheets and are essential for any laboratory personnel working with calcium bromide hydrate.

1. Engineering Controls:

-

Work in a well-ventilated area.

-

Use a fume hood if creating dust or aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

3. Handling and Storage:

-

Avoid breathing dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Calcium bromide hydrate is hygroscopic; protect from moisture.

4. First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[3]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Applications in Research and Drug Development

While detailed experimental protocols for specific research applications are not widely published, calcium bromide has several areas of interest for scientists:

-

Neuroscience: Historically, bromide salts have been used as sedatives and anticonvulsants. The bromide ion can affect the central nervous system, and understanding its mechanism can be relevant in neuropharmacology.

-

Chemical Synthesis: It serves as a source of bromide ions in various chemical reactions.

-

Biophysical Chemistry: Calcium bromide hydrate can be used in studies involving ion-macromolecule interactions, such as with carbohydrates.

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of calcium bromide hydrate in a laboratory setting.

Signaling Pathway Involvement

The bromide ion, the active component of calcium bromide from a pharmacological perspective, is known to affect neuronal signaling. It is believed to compete with chloride ions at inhibitory GABAA receptors, leading to hyperpolarization of the neuron and a sedative effect. This is a simplified representation of a complex process.

The following diagram illustrates the proposed mechanism of bromide ion action on a neuron.

References

An In-depth Technical Guide to the Applications of Calcium Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary applications of calcium bromide hydrate (B1144303) (CaBr₂·xH₂O), a versatile inorganic salt. The document details its use in oil and gas exploration, thermal energy storage and refrigeration, chemical synthesis, and as a dehydrating agent, among other applications. For each application, this guide presents key quantitative data, detailed experimental protocols where available, and visual representations of relevant processes and workflows.

Synthesis of Calcium Bromide Hydrate

Calcium bromide is not found in nature and is synthesized through various chemical reactions. The most common methods involve the reaction of a calcium source with hydrobromic acid or elemental bromine.

Laboratory and Industrial Synthesis Methods

Several methods are employed for the synthesis of calcium bromide, each with its own advantages depending on the desired scale and purity.

Experimental Protocol 1: Reaction of Calcium Carbonate with Hydrobromic Acid [1]

This method is common for laboratory-scale synthesis.

-

Reaction Setup: A reaction vessel equipped with a stirrer is charged with a calculated amount of calcium carbonate (CaCO₃).

-

Addition of Acid: Hydrobromic acid (HBr) is slowly added to the stirred suspension of calcium carbonate. The reaction is exothermic and produces carbon dioxide gas, so controlled addition is necessary to manage the reaction rate and effervescence.

-

Reaction: CaCO₃ + 2HBr → CaBr₂ + H₂O + CO₂[1]

-

-

Completion and Filtration: The reaction is allowed to proceed until the cessation of gas evolution. The resulting solution is then filtered to remove any unreacted calcium carbonate or other insoluble impurities.

-

Concentration and Crystallization: The filtered solution is heated to evaporate excess water. Upon cooling, calcium bromide hydrate crystallizes from the concentrated solution. The specific hydrate form (e.g., hexahydrate, dihydrate) depends on the crystallization temperature and concentration.

Experimental Protocol 2: Industrial Production via Calcium Hydroxide (B78521) [2]

A common industrial method involves the neutralization of calcium hydroxide with hydrobromic acid.

-

Slurry Preparation: An aqueous slurry of calcium hydroxide (Ca(OH)₂) is prepared in a large reaction vessel.

-

Reaction with HBr: Gaseous or aqueous hydrobromic acid is introduced into the slurry. The reaction is a neutralization process that generates significant heat.

-

Reaction: Ca(OH)₂ + 2HBr → CaBr₂ + 2H₂O

-

-

pH Control and Purification: The pH of the reaction mixture is carefully monitored. To remove carbonate impurities (often present in industrial-grade calcium hydroxide), the solution can be acidified to a pH of 1-3 to convert carbonates to carbon dioxide gas.[2]

-

Final Processing: The resulting calcium bromide solution is filtered, concentrated, and then either sold as a concentrated brine or further processed into a solid hydrate.[3]

A workflow for the general synthesis of calcium bromide hydrate is depicted below.

Caption: General Synthesis Workflow for Calcium Bromide Hydrate.

Applications in the Oil and Gas Industry

Calcium bromide solutions are extensively used in the oil and gas industry as clear brine fluids for drilling, completion, and workover operations.[4] Their high density and solids-free nature are critical for controlling wellbore pressure and minimizing formation damage.[4]

Drilling and Completion Fluids

Calcium bromide brines are formulated to specific densities to match the downhole pressure of the reservoir, thereby preventing blowouts.[5]

Data Presentation: Properties of Calcium Bromide Drilling Fluids

| Property | Value | Reference |

| Maximum Density | Up to 14.2 lb/gal (1.70 g/cm³) | [6] |

| Thermal Stability | Up to 260°C (500°F) | [6] |

| pH of Aqueous Solutions | 6.0 - 8.0 | [6] |

Experimental Protocol: Formulation of a High-Density Completion Fluid

The following is a representative protocol for preparing a calcium bromide-based completion fluid.

-

Base Brine Preparation: Start with a calcium bromide brine of a known concentration, for example, a 52% solution.

-

Density Adjustment: If a higher density is required, other salts like calcium chloride or zinc bromide can be blended into the solution. Alternatively, solid calcium bromide hydrate can be added to increase the density of a depleted brine.[7]

-

Additive Incorporation: Depending on the well conditions, various additives are incorporated:

-

Viscosifiers: Polymers are added to control the rheology of the fluid and help suspend any solids.

-

Corrosion Inhibitors: To protect the well casing and equipment from the corrosive nature of brines.[8]

-

Fluid Loss Control Agents: Additives that minimize the loss of the brine into the formation.

-

-

Quality Control: The final fluid is tested for density, crystallization temperature (TCT), and clarity before being deployed to the well site.

Shale Inhibition

A key function of calcium bromide in drilling fluids is the inhibition of shale swelling.[8] Clay minerals in shale formations can hydrate and swell upon contact with water-based drilling fluids, leading to wellbore instability.

Mechanism of Shale Inhibition

The divalent calcium ions (Ca²⁺) in the calcium bromide brine effectively inhibit shale hydration through a cation exchange mechanism. The Ca²⁺ ions replace the naturally occurring sodium ions (Na⁺) on the clay surfaces. This process reduces the hydration of the clay, preventing swelling and maintaining the stability of the wellbore.[6]

The diagram below illustrates the mechanism of shale inhibition by calcium bromide.

Caption: Mechanism of Shale Inhibition by Calcium Bromide.

Applications in Thermal Energy Storage and Refrigeration

Calcium bromide's hygroscopic nature and the significant heat released upon hydration make it suitable for thermal energy storage and as an absorbent in absorption refrigeration systems.

Heat Storage Systems

Calcium bromide can be used in chemical heat storage systems where the cycle of hydration and dehydration stores and releases thermal energy.

Data Presentation: Thermal Properties for Heat Storage

| Parameter | Value | Reference |

| Heat of Fusion (CaBr₂·6H₂O) | 27.6 cal/g | |

| Volumetric Heat of Fusion | 54 cal/cm³ | |

| Heat Recovery Rate | 582 kJ/L-H₂O |

Experimental Protocol: Evaluation of a Calcium Bromide Heat Storage System

A typical experimental setup to evaluate the heat storage capacity involves a reactor vessel and a heat exchanger.

-

Dehydration (Charging): An aqueous solution of calcium bromide is placed in the reactor. Heat is applied to dehydrate the salt, storing the energy in the anhydrous calcium bromide. The water vapor is condensed and stored separately.

-

Hydration (Discharging): To release the stored heat, water is reintroduced to the anhydrous calcium bromide. The exothermic hydration reaction releases heat, which is transferred via a heat exchanger to a heat transfer fluid.

-

Performance Measurement: The heat output is measured by monitoring the temperature change and flow rate of the heat transfer fluid. The system can be cycled multiple times to test for degradation in performance. Studies have shown no significant degradation after 100 cycles.

Absorption Refrigeration

In absorption refrigeration systems, a refrigerant-absorbent pair is used. While lithium bromide-water (LiBr-H₂O) systems are common, calcium bromide-water systems offer an alternative. The principle of operation is similar.

Thermodynamic Cycle of an Absorption Refrigeration System

The diagram below illustrates the main components and flow in a single-effect absorption refrigeration cycle.

Caption: Absorption Refrigeration Cycle.

In this cycle, a heat source (e.g., waste heat) is used in the generator to boil the refrigerant (water) out of the absorbent solution (calcium bromide brine). The refrigerant vapor is then condensed, expanded to a lower pressure, and evaporated to provide cooling. The weakened absorbent solution is cooled and then absorbs the refrigerant vapor, and the cycle repeats.

Applications in Chemical Synthesis

Calcium bromide serves as a source of bromide ions and as a Lewis acid catalyst in various organic reactions.[9]

Catalyst in Multicomponent Reactions

Calcium bromide has been shown to be an effective catalyst for the synthesis of dihydropyrimidinones via the Biginelli reaction.[9]

Experimental Protocol: Synthesis of Dihydropyrimidinones [9]

-

Reactant Mixture: In a reaction vessel suitable for microwave irradiation, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1 mmol).

-

Catalyst Addition: Add calcium bromide (0.02 mmol) to the mixture.

-

Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor.

-

Workup: After the reaction is complete (typically within a few minutes), the vessel is cooled. Ice-cold water is added to precipitate the solid product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Data Presentation: Catalyst Loading and Yield for Biginelli Reaction [9]

| Entry | Catalyst Amount (mol%) | Time (Minutes) | Yield (%) |

| 1 | 0 | 15 | 25 |

| 2 | 0.5 | 10 | 41 |

| 3 | 1 | 5 | 52 |

| 4 | 2 | 2 | 94 |

| 5 | 5 | 2 | 95 |

| 6 | 10 | 1.5 | 95 |

The following diagram shows a representative pathway for the calcium bromide-catalyzed Biginelli reaction.

Caption: CaBr₂-Catalyzed Biginelli Reaction.

Dehydrating Agent Applications

Due to its hygroscopic nature, calcium bromide hydrate is used as a desiccant to remove moisture from solvents and gases.[10]

Experimental Protocol: Evaluating Desiccant Efficiency

-

Desiccant Preparation: Anhydrous calcium bromide is prepared by heating the hydrate under vacuum.

-

Test Environment: A known volume of a solvent with a specific initial water content (determined by Karl Fischer titration) is placed in a sealed container.

-

Desiccant Addition: A weighed amount of anhydrous calcium bromide is added to the solvent.

-

Equilibration: The mixture is allowed to equilibrate for a set period, with or without stirring.

-

Final Water Content Measurement: The final water content of the solvent is measured to determine the amount of water absorbed by the desiccant.

-

Comparison: The efficiency can be compared to other desiccants under identical conditions.

Other Applications

Pharmaceutical and Medical Applications

Historically, bromides, including calcium bromide, have been used as sedatives and anticonvulsants.[11] Their use in modern medicine has largely been superseded by newer drugs with better safety profiles. Calcium bromide may also be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5]

Food Preservative

Calcium bromide has been used as a food preservative and as a component in freezing mixtures.[12][13] Its application in this area is based on its ability to lower water activity, thus inhibiting microbial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. US4234556A - Method of producing calcium bromide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. entrepreneurindia.co [entrepreneurindia.co]

- 6. absortech.com [absortech.com]

- 7. US20060127301A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]

- 8. uofkej.uofk.edu [uofkej.uofk.edu]

- 9. What is the mechanism of Calcium bromide? [synapse.patsnap.com]

- 10. Calcium Bromide Formula [softschools.com]

- 11. sndb.in [sndb.in]

- 12. Calcium bromide - Wikipedia [en.wikipedia.org]

- 13. Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to the Theoretical and Experimental Properties of Calcium Bromide Hydrate

Abstract

Calcium bromide (CaBr₂) is an ionic compound that exists in an anhydrous state and as several hydrate (B1144303) forms, most commonly the dihydrate (CaBr₂·2H₂O) and hexahydrate (CaBr₂·6H₂O).[1][2] These compounds, appearing as white, hygroscopic powders or crystals, are highly soluble in water.[1][3][4][5] Their high density and ability to depress the freezing point of water lend them to significant industrial applications, including as completion and workover fluids in oil and gas drilling, as desiccants, and in freezing mixtures.[3][4][6] Furthermore, the pharmacological action of the bromide ion has led to their use in medicine as sedatives and anticonvulsants.[7][8] This technical guide provides a comparative analysis of the theoretical and experimentally determined properties of calcium bromide and its hydrates, details key experimental protocols for their characterization, and visualizes relevant workflows and mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The fundamental characteristics of a chemical compound are its physical and chemical properties. For calcium bromide and its hydrates, a distinction between theoretical (calculated or anhydrous) and experimental (often for various hydrate forms) values is crucial for accurate application.

Theoretical vs. Experimental Data

The following tables summarize the key quantitative properties of calcium bromide, distinguishing between the anhydrous form, which often represents the theoretical standard, and various hydrated forms reported in experimental findings.

Table 1: Molecular and Physical Properties

| Property | Theoretical (Anhydrous CaBr₂) | Experimental (Hydrated Forms) | Citations |

| Chemical Formula | CaBr₂ | CaBr₂·xH₂O (x=2, 6 are common) | [1][2] |

| Molecular Weight | 199.89 g/mol | 235.98 g/mol (Dihydrate) | [1][5][7] |

| Appearance | Hygroscopic colorless crystals | White crystalline powder or chunks | [1][3][4][9][10] |

| Crystal Structure | Orthorhombic, Rutile type | Varies with hydration state | [1][5][11] |

| Density | 3.353 g/cm³ | 2.295 g/cm³ (Hydrate, x not specified) | [1][5][7][12][13] |

Table 2: Thermal and Solubility Properties

| Property | Theoretical (Anhydrous CaBr₂) | Experimental (Hydrated Forms) | Citations |

| Melting Point | 730 °C | 35 °C (Hydrate, x not specified); 38 °C (Dihydrate) | [1][2][6][7][12][14][15] |

| Boiling Point | 1815 - 1935 °C | 810 °C (Dihydrate); Decomposes (Hydrate) | [1][5][6][7][10][16] |

| Solubility in Water | 125 g/100 mL at 0°C | Highly soluble | [1][5][7] |

| 143 g/100 mL at 20°C | [1][5][7] | ||

| 312 g/100 mL at 100°C | [1][5][7] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific research. The following sections outline standard laboratory protocols for the synthesis and characterization of calcium bromide hydrate.

Synthesis of Calcium Bromide Hydrate

Calcium bromide can be synthesized through the neutralization reaction of a calcium base with hydrobromic acid.[10][15][16]

Objective: To synthesize calcium bromide via the reaction of calcium hydroxide (B78521) and hydrobromic acid.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Glass reactor with stirring mechanism

-

pH meter

-

Heating mantle

Procedure:

-

An aqueous solution of calcium hydroxide is prepared in the glass reactor.

-

The reactor is heated to approximately 60-70 °C.[17]

-

Hydrobromic acid (48%) is added slowly to the stirred calcium hydroxide slurry. The reaction is exothermic.

-

The pH of the reaction mixture is monitored continuously. For a clear, solids-free solution, the pH is maintained in a slightly acidic range (pH 1-3) to convert any calcium carbonate impurities into carbon dioxide gas, which is then expelled.[17][18]

-

After the reaction is complete, the solution is filtered to remove any remaining impurities.

-

To obtain the solid hydrate, the resulting calcium bromide solution can be concentrated by evaporation and then cooled, allowing the calcium bromide hydrate crystals to form. A patented method involves bringing a highly concentrated solution (65-78%) into contact with a cold surface to form and harvest the solid hydrates.[19]

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method using a calibrated apparatus is standard.

Objective: To determine the melting point range of a synthesized calcium bromide hydrate sample.

Materials:

-

Dry calcium bromide hydrate powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Mortar and pestle

Procedure:

-

A small amount of the calcium bromide hydrate sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pushed into the powder to collect a small sample.[20][21]

-

The tube is tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[20][22]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[22]

-

For an unknown sample, a rapid heating rate (>10°C/min) is used to find an approximate melting range.[20][22]

-

A fresh sample is then heated slowly, at a rate of ~1.5-2°C/min, starting from about 10-15°C below the approximate melting temperature.[20][22]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[20]

Determination of Aqueous Solubility

Objective: To determine the solubility of calcium bromide hydrate in water at a specific temperature.

Materials:

-

Calcium bromide hydrate

-

Deionized water

-

Constant-temperature water bath with shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a filter)

Procedure:

-

An excess amount of calcium bromide hydrate is added to a known volume of deionized water in an Erlenmeyer flask.

-

The flask is securely stoppered and placed in a constant-temperature shaker bath set to the desired temperature (e.g., 20°C).

-

The mixture is agitated for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

After agitation, the solution is allowed to stand in the bath for several hours to let undissolved solids settle.

-

A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

A known mass of the saturated solution is accurately weighed.

-

The water is evaporated from the weighed sample by gentle heating in an oven until a constant mass of dry calcium bromide is obtained.

-

The mass of the dissolved solid is used to calculate the solubility in grams per 100 mL of water.

Visualizations: Workflows and Mechanisms

Diagrams are essential for representing complex processes and relationships in a clear, concise manner.

General Experimental Workflow

The characterization of a synthesized chemical like calcium bromide hydrate follows a logical progression from creation to analysis. This workflow ensures that the material's properties are systematically evaluated.

Caption: General experimental workflow for synthesis and characterization.

Proposed Mechanism of Action in the Central Nervous System

In drug development, calcium bromide is utilized for its sedative properties, which are attributed to the action of the bromide ion (Br⁻) on neuronal activity.[8] While the precise biochemical pathways are complex, a simplified logical model can be visualized.

Caption: Proposed mechanism for the CNS depressant effects of bromide ions.

References

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]

- 2. buy Calcium bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 71626-99-8: Calcium bromide, hydrate | CymitQuimica [cymitquimica.com]

- 5. calcium-bromide.com [calcium-bromide.com]

- 6. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 7. anronchemical.com [anronchemical.com]

- 8. What is the mechanism of Calcium bromide? [synapse.patsnap.com]

- 9. Calcium bromide hydrate, extra pure 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Calcium Bromide Hydrate Chemical Manufacturer, Exporter [axiomchem.com]

- 13. echemi.com [echemi.com]

- 14. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Calcium bromide synthesis - chemicalbook [chemicalbook.com]

- 16. Calcium Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 17. researchgate.net [researchgate.net]

- 18. US4234556A - Method of producing calcium bromide - Google Patents [patents.google.com]

- 19. US20060127301A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]

- 20. ursinus.edu [ursinus.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

Methodological & Application

Application Notes and Protocols: Calcium Bromide Hydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide hydrate (B1144303) (CaBr₂·xH₂O) is a versatile and cost-effective salt that has found utility as a catalyst in a variety of organic transformations. Its properties as a mild Lewis acid, coupled with the nucleophilic nature of the bromide ion, enable it to efficiently promote multi-component reactions and other valuable synthetic methodologies.[1][2] This document provides detailed application notes and experimental protocols for the use of calcium bromide hydrate as a catalyst in two key organic syntheses: the Biginelli reaction for the preparation of dihydropyrimidinones and the synthesis of bis(α-aminophosphonates).

Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). It is a fundamentally important transformation for the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological and therapeutic properties. Calcium bromide hydrate has been demonstrated to be an efficient catalyst for this reaction, particularly under microwave irradiation, offering advantages such as short reaction times, high yields, and environmentally friendly solvent-free conditions.[3][4]

Quantitative Data Summary

The efficiency of calcium bromide as a catalyst in the Biginelli reaction is highlighted in the following table, which summarizes the optimization of catalyst loading for the synthesis of a model dihydropyrimidinone.

| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

| 1 | 0 | 15 | 25 |

| 2 | 0.5 | 10 | 41 |

| 3 | 1 | 5 | 52 |

| 4 | 2 | 2 | 94 |

| 5 | 5 | 2 | 95 |

| 6 | 10 | 1.5 | 95 |

| 7 | 15 | 1.5 | 95 |

| 8 | 20 | 1.5 | 94 |

| Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1 mmol), under microwave irradiation. Data sourced from Kulkarni, P. (2016).[4] |

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones

Materials:

-

Substituted aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea or thiourea (1 mmol)

-

Calcium bromide (CaBr₂) (0.02 mmol, 2 mol%)

-

Ethanol (B145695) (for recrystallization)

-

Ice-cold water

Procedure:

-

In a suitable reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and calcium bromide (0.02 mmol).

-

Thoroughly mix the components.

-

Place the reaction vessel in a microwave oven and irradiate at 400W for the time specified in the table above (typically 2 minutes for optimal yield).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add 20 mL of ice-cold water to the reaction mixture to precipitate the solid product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and allow it to dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]

Proposed Reaction Mechanism and Workflow

The catalytic cycle of the Biginelli reaction facilitated by a Lewis acid like Ca²⁺ is believed to proceed through the formation of an N-acyliminium ion intermediate. The workflow and proposed mechanism are depicted below.

References

- 1. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Reactions of α-Hydroxyphosphonates [ouci.dntb.gov.ua]

Preparation of Calcium Bromide Hydrate Solutions for Drilling Fluids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of calcium bromide hydrate (B1144303) solutions intended for use in drilling fluids. The information is curated for a scientific audience, emphasizing precision, safety, and quality control.

Introduction

Calcium bromide (CaBr₂) solutions are high-density, solids-free brines crucial in the oil and gas industry for formulating drilling, completion, and workover fluids.[1][2][3] Their primary function is to control wellbore pressure, stabilize the wellbore, and prevent the influx of formation fluids.[1][2][3] The high molecular weight of calcium bromide allows for the formulation of dense fluids that are essential for maintaining hydrostatic pressure in deep and high-pressure wells. This document outlines the laboratory-scale preparation, blending with other brines, and the necessary quality control procedures to ensure the efficacy and stability of these solutions.

Data Presentation: Properties of Calcium Bromide Solutions

The following tables summarize the key quantitative data for calcium bromide and its blends, which are critical for designing drilling fluids with specific density and crystallization point requirements.

Density of Calcium Bromide Solutions at 20°C

| CaBr₂ Concentration (wt%) | Density (g/cm³) | Density (lb/gal, ppg) |

| 10 | 1.08 | 9.0 |

| 20 | 1.17 | 9.8 |

| 30 | 1.28 | 10.7 |

| 40 | 1.42 | 11.8 |

| 50 | 1.62 | 13.5 |

| 52 | 1.70 | 14.2 |

Blending of Calcium Bromide (14.2 ppg) and Calcium Chloride (11.6 ppg) Brines

This table provides an example of the resulting densities when blending a standard 52% CaBr₂ solution with a standard CaCl₂ solution.

| Volume of 14.2 ppg CaBr₂ Solution (%) | Volume of 11.6 ppg CaCl₂ Solution (%) | Resulting Brine Density (ppg) |

| 100 | 0 | 14.2 |

| 75 | 25 | 13.55 |

| 50 | 50 | 12.9 |

| 25 | 75 | 12.25 |

| 0 | 100 | 11.6 |

Experimental Protocols

The following sections detail the step-by-step procedures for the preparation and quality control of calcium bromide solutions.

Protocol for Laboratory Preparation of Calcium Bromide Solution

This protocol describes the synthesis of a calcium bromide solution via the reaction of calcium carbonate with hydrobromic acid.[4]

Materials:

-

Calcium Carbonate (CaCO₃), powder

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Deionized water

-

pH meter

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

In a fume hood, slowly add a pre-calculated amount of calcium carbonate powder to a beaker containing a stirred solution of hydrobromic acid. The addition should be done in small increments to control the effervescence of CO₂ gas.

-

Continue the addition of calcium carbonate until the reaction is complete, indicated by the cessation of gas evolution and a neutral to slightly alkaline pH (7.0-7.5).

-

Gently heat the solution to approximately 60°C for one hour to ensure the reaction goes to completion and to help precipitate any impurities.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted solids and impurities.

-

Measure the density of the resulting calcium bromide solution using a mud balance or hydrometer.

-

If a higher density is required, the solution can be carefully heated to evaporate water until the target density is achieved. If the density is too high, it can be diluted with deionized water.

Protocol for Blending Calcium Bromide and Calcium Chloride Brines

This protocol outlines the procedure for blending stock solutions of calcium bromide and calcium chloride to achieve an intermediate density.[5][6]

Materials:

-

Calcium Bromide (CaBr₂) stock solution (e.g., 14.2 ppg)

-

Calcium Chloride (CaCl₂) stock solution (e.g., 11.6 ppg)

-

Graduated cylinders or volumetric flasks

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

Based on the desired final density and volume, calculate the required volumes of the CaBr₂ and CaCl₂ stock solutions using a mass balance equation or referring to a blending chart.

-

Measure the calculated volume of the higher density brine (CaBr₂) and place it in a beaker.

-

While stirring, slowly add the calculated volume of the lower density brine (CaCl₂) to the beaker.

-

Continue stirring for at least 15 minutes to ensure a homogenous mixture.

-

Measure the density of the final blended brine to confirm it meets the desired specification.

Quality Control Protocols

Apparatus:

Procedure:

-

Ensure the mud balance is clean, dry, and calibrated with fresh water.

-

Fill the mud balance cup to the top with the calcium bromide solution.

-

Place the lid on the cup and seat it firmly, allowing excess fluid to escape through the vent hole.

-

Clean the exterior of the mud balance.

-

Place the balance arm on the fulcrum.

-

Move the rider along the graduated arm until the bubble in the level is centered.

-

Read the density from the rider's position on the scale.[10]

-

Record the density and the temperature of the fluid.

Apparatus:

-

Brine Crystallization Kit with a cooling/heating stage and temperature probe.[12]

Procedure:

-

Place a sample of the brine solution in the test cell of the crystallization unit.

-

Insert the temperature probe into the sample.

-

Begin the cooling cycle, observing the sample for the first appearance of crystals (FCTA - First Crystal to Appear).[12]

-

Continue cooling until a significant amount of crystals have formed.

-

Begin the heating cycle, and record the temperature at which the last crystal dissolves (LCTD - Last Crystal to Dissolve).[12]

-

The True Crystallization Temperature (TCT) is the maximum temperature reached after the super-cooling minimum during the cooling cycle.[12]

Apparatus:

-

Calibrated pH meter with an electrode suitable for high-salt solutions.

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Rinse the electrode with deionized water and blot dry.

-

Immerse the electrode in the calcium bromide solution.

-

Allow the reading to stabilize and record the pH value. A typical pH for a 5% solution is between 6.0 and 8.5.[13]

Visualizations

Experimental Workflow for Calcium Bromide Solution Preparation

Caption: Workflow for the laboratory preparation of a calcium bromide solution.

Quality Control Testing Pathway

Caption: Logical flow of quality control tests for calcium bromide solutions.

References

- 1. api.org [api.org]

- 2. "API RP 13J: 2023 Heavy Brines Testing Standard" [bsbedge.com]

- 3. Calcium Bromide Brine - CaBr2 - UNIBROM [unibromcorp.com]

- 4. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. eballotprodstorage.blob.core.windows.net [eballotprodstorage.blob.core.windows.net]

- 8. ppdrillingfluids.in [ppdrillingfluids.in]

- 9. scribd.com [scribd.com]

- 10. drillingmanual.com [drillingmanual.com]

- 11. impact-test.co.uk [impact-test.co.uk]

- 12. shaletechsolutions.com [shaletechsolutions.com]

- 13. catalystdrillchem.in [catalystdrillchem.in]

Application of Calcium Bromide Hydrate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide hydrate (B1144303) (CaBr₂·xH₂O) is a versatile and cost-effective reagent that is finding increasing application in pharmaceutical synthesis. Its utility stems from its dual role as a mild Lewis acid catalyst and an efficient source of bromide ions. This document provides detailed application notes and experimental protocols for the use of calcium bromide hydrate in key synthetic transformations relevant to drug discovery and development. The low toxicity and ease of handling of calcium bromide hydrate make it an attractive alternative to more hazardous or expensive reagents.[1]

Key Applications in Pharmaceutical Synthesis

Calcium bromide hydrate has demonstrated efficacy in a range of reactions, including:

-

Catalysis of multicomponent reactions: Notably, the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs), which are precursors to various calcium channel blockers and other bioactive molecules.[1][2][3]

-

Synthesis of α-aminophosphonates: These compounds are important pharmacophores due to their structural analogy to amino acids.

-

As a bromide ion source: For the synthesis of brominated pharmaceutical intermediates.[4][5][6][7]

I. Catalytic Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). Calcium bromide hydrate serves as an efficient catalyst for this transformation, particularly under microwave irradiation, offering advantages such as short reaction times, high yields, and solvent-free conditions.[1][8]

Experimental Workflow: Biginelli Reaction

Caption: Workflow for the calcium bromide hydrate-catalyzed synthesis of dihydropyrimidinones.

Experimental Protocol

Materials:

-

Substituted aldehyde (1 mmol)

-

Ethyl acetoacetate (B1235776) (1 mmol)

-

Urea or Thiourea (1 mmol)

-

Calcium bromide hydrate (CaBr₂·xH₂O) (0.02 mmol, 2 mol%)

-

Ethanol

-

Deionized water

Procedure: [1]

-

In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and calcium bromide hydrate (0.02 mmol).

-

Stir the mixture thoroughly to ensure homogeneity.

-

Place the vessel in a microwave reactor and irradiate at 400W for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add 20 mL of ice-cold water to the solidified mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data: Synthesis of Dihydropyrimidinones

| Entry | Aldehyde | X | Time (min) | Yield (%) | m.p. (°C) Reported |

| 1 | Benzaldehyde | O | 2 | 94 | 202-204 |

| 2 | 4-Chlorobenzaldehyde | O | 2 | 95 | 215-217 |

| 3 | 4-Methylbenzaldehyde | O | 2.5 | 92 | 210-212 |

| 4 | 4-Methoxybenzaldehyde | O | 2.5 | 93 | 200-202 |

| 5 | 3-Nitrobenzaldehyde | O | 2 | 91 | 225-227 |

| 6 | 4-Hydroxybenzaldehyde | O | 3 | 88 | 230-232 |

| 7 | Cinnamaldehyde | O | 3 | 85 | 228-230 |

| 8 | Furfural | O | 2.5 | 89 | 205-207 |

| 9 | Benzaldehyde | S | 2.5 | 92 | 208-210 |

| 10 | 4-Chlorobenzaldehyde | S | 2.5 | 94 | 185-187 |

Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea/thiourea (1 mmol), CaBr₂·xH₂O (2 mol%), microwave irradiation (400W).[1]

II. Catalytic Synthesis of Bis(α-aminophosphonates)

Calcium bromide has been shown to be an effective catalyst for the one-pot, three-component synthesis of bis(α-aminophosphonates) from 1,2-diphenylethane-1,2-diamine, aromatic aldehydes, and dimethyl phosphite (B83602) under microwave irradiation.[9][10]

Logical Relationship: Synthesis of Bis(α-aminophosphonates)

Caption: Key components for the synthesis of bis(α-aminophosphonates).

Experimental Protocol

Materials:

-

1,2-Diphenylethane-1,2-diamine

-

Substituted aromatic aldehyde

-

Dimethyl phosphite

-

Calcium bromide hydrate (CaBr₂·xH₂O)

Procedure: [9]

-

In a reaction vessel, mix 1,2-diphenylethane-1,2-diamine, the aromatic aldehyde, and dimethyl phosphite in the presence of a catalytic amount of calcium bromide hydrate.

-

Irradiate the reaction mixture in a microwave reactor at 180W for 5-15 minutes.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data: Synthesis of Bis(α-aminophosphonates)

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 5 | 93 |

| 2 | 4-Chlorobenzaldehyde | 7 | 90 |

| 3 | Benzaldehyde | 8 | 88 |

| 4 | 4-Methylbenzaldehyde | 10 | 85 |

| 5 | 4-Methoxybenzaldehyde | 12 | 82 |

Reaction Conditions: Microwave irradiation (180W).[9]

III. Calcium Bromide Hydrate as a Bromide Source

Calcium bromide hydrate serves as a readily available and less hazardous source of bromide ions for the synthesis of brominated pharmaceutical intermediates.[4][5][6][7] This is particularly useful in reactions where the introduction of a bromine atom is a key step in the synthetic route.

Signaling Pathway Analogy: Role of Bromide Ion

Caption: Role of calcium bromide hydrate as a bromide ion source.

General Protocol for Bromination

Materials:

-

Organic substrate

-

Calcium bromide hydrate (CaBr₂·xH₂O)

-

Appropriate solvent (e.g., Acetonitrile, DMF)

Procedure:

-

Dissolve the organic substrate in a suitable solvent.

-

Add calcium bromide hydrate in a stoichiometric amount or in excess, depending on the reaction requirements.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

Upon completion, perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent and purify by standard methods.

Conclusion

Calcium bromide hydrate is a valuable reagent in pharmaceutical synthesis, offering an efficient, environmentally friendly, and economical option for catalysis and as a bromine source. The protocols and data presented herein provide a foundation for its application in the synthesis of diverse and pharmaceutically relevant compounds. Researchers are encouraged to explore the full potential of this versatile reagent in their synthetic endeavors.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Calcium bromide? [synapse.patsnap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols for Calcium Bromide Hydrate as a Dehydrating Agent

For Researchers, Scientists, and Drug Development Professionals